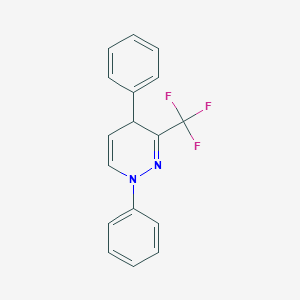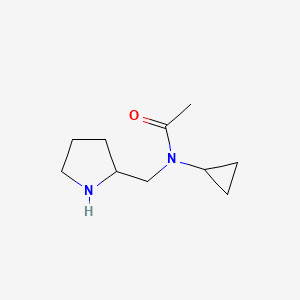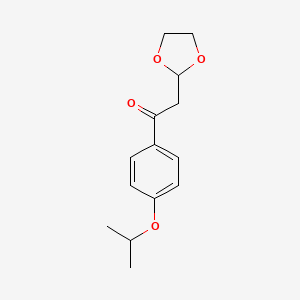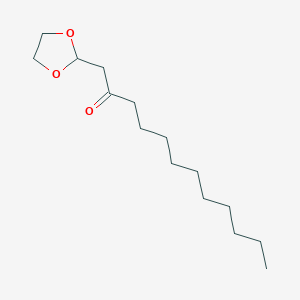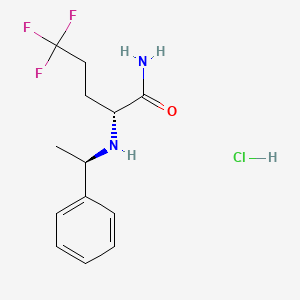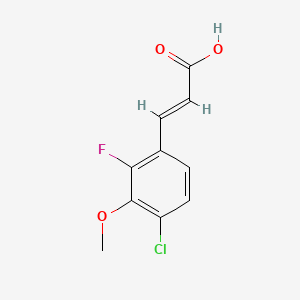
4-Chloro-2-fluoro-3-methoxycinnamic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The IUPAC name for this compound is (2E)-3-(4-chloro-2-fluoro-3-methoxyphenyl)-2-propenoic acid . The InChI code is 1S/C10H8ClFO3/c1-15-10-7(11)4-2-6(9(10)12)3-5-8(13)14/h2-5H,1H3,(H,13,14)/b5-3+ .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its melting point is reported to be between 213 - 216 °C . The compound is stable under normal temperatures and pressures. It should be stored in a well-ventilated place and kept in a tightly closed container .Wissenschaftliche Forschungsanwendungen
Analytical and Bioactive Properties
Analytical Methodologies and Quantification Ferulic acid, chemically related to 4-Chloro-2-fluoro-3-methoxycinnamic acid, is a crucial molecule in plant cell architecture with high antioxidant properties, finding applications in the food, health, and cosmetic industries. The extraction of this compound from agricultural waste necessitates appropriate quantification methods, and extensive methodologies have been developed for this purpose over the past decades (Barberousse et al., 2008).
Biological Activities and Health Benefits Ferulic acid, bearing structural similarity to 4-Chloro-2-fluoro-3-methoxycinnamic acid, has demonstrated a broad spectrum of biological activities, including antioxidant, antimicrobial, anti-inflammatory, anti-thrombosis, and anti-cancer actions. Its beneficial effects against conditions related to oxidative stress, including cancer, diabetes, and neurodegenerative diseases, have been well-documented. Over 387 naturally occurring compounds with feruloyl moieties have been identified, showcasing diverse structural patterns, bioactivities, and potential applications in food research (de Oliveira Silva & Batista, 2017).
Pharmaceutical Functions and Applications in Foods The phenolic nature of ferulic acid, related to 4-Chloro-2-fluoro-3-methoxycinnamic acid, makes it an effective component in traditional Chinese medicine herbs. Its low toxicity and easy metabolization in humans, coupled with its protective properties against coronary diseases and cholesterol reduction capabilities, have made it a widely used ingredient in the food and cosmetic industries. Its usage ranges from raw material for vanillin production, preservative, cross-linking agent for food gels and films, to an ingredient in sports foods and skin protection agents (Ou & Kwok, 2004).
Photodegradation Studies and Environmental Implications Studies on the photodegradation of compounds like 2-Ethylhexyl 4-methoxycinnamate can shed light on the environmental behavior and stability of related compounds such as 4-Chloro-2-fluoro-3-methoxycinnamic acid. Understanding the degradation pathways and products is crucial for assessing the environmental impact and designing environmentally-friendly derivatives (Gackowska et al., 2014).
Therapeutic Applications and Bioavailability
Therapeutic Applications and Novel Analogues Ferulic acid, structurally akin to 4-Chloro-2-fluoro-3-methoxycinnamic acid, shows immense potential in treating diseases like diabetes and cancer due to its antioxidant and anti-inflammatory actions. Its capability to form various derivatives and formulations enhances its therapeutic applications, marking its significance in the food and health industry. Patents on Ferulic acid highlight its diverse applications and therapeutic potential (Babbar et al., 2021).
Safety And Hazards
The safety data sheet indicates that this compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .
Eigenschaften
IUPAC Name |
(E)-3-(4-chloro-2-fluoro-3-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO3/c1-15-10-7(11)4-2-6(9(10)12)3-5-8(13)14/h2-5H,1H3,(H,13,14)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQIGCSSGNRGJR-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)C=CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1F)/C=C/C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-3-methoxycinnamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



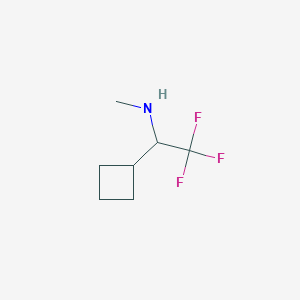
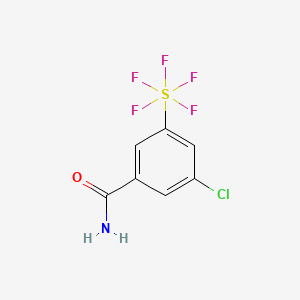
![2-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide](/img/structure/B1425932.png)
![2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1425934.png)
![7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B1425936.png)
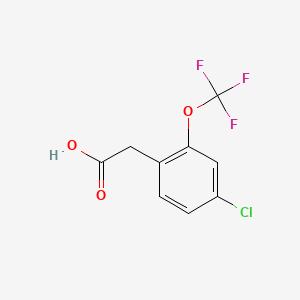
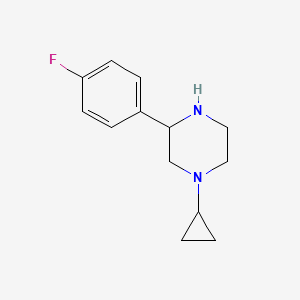
![2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1425940.png)
![6-methyl-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-amine](/img/structure/B1425941.png)
